3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is a heterocyclic compound that features a bicyclic structure combining pyrrole and pyridine moieties. Its molecular formula is with a molecular weight of approximately 196.59 g/mol. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly as a precursor for various pharmacologically active molecules.
3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid falls under the categories of organic compounds, heterocycles, and carboxylic acids. It is particularly noted for its role in the synthesis of kinase inhibitors and other biologically active compounds, making it relevant in both organic chemistry and medicinal research.
The synthesis of 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid typically involves cyclization reactions of appropriate precursors. One common synthetic route includes:
This method may be optimized in industrial settings for yield and purity, potentially employing continuous flow reactors to enhance efficiency .
The molecular structure of 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid can be described as follows:
The InChI key for this compound is QLGJLBPWOCDQQM-UHFFFAOYSA-N, which aids in its identification in chemical databases .
3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid can participate in various chemical reactions:
The biological activity of 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is largely attributed to its ability to interact with specific molecular targets such as enzymes or receptors. Notably:
3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid has several applications across scientific fields:
The synthesis of 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (CAS: 1386986-10-2) relies on sequential cyclization and functionalization steps to achieve regioselective control. The scaffold necessitates precise manipulation of reactive sites, with the C3 chloro and C6 carboxyl groups being critical for downstream applications.
Core ring formation begins with the cyclization of 2-chloropyridine precursors under basic conditions. This reaction typically employs sodium hydroxide (2M) in ethanol at reflux temperatures (70–80°C) for 1–2 hours. The base facilitates deprotonation and intramolecular nucleophilic attack, forming the fused pyrrolopyridine core. Subsequent acidification (e.g., acetic acid to pH 4.0) precipitates the intermediate, which is filtered and dried. This method achieves yields >70% but requires optimization of base stoichiometry to suppress side products like N-alkylated derivatives [6] [7].
Position-specific chlorination at C3 is achieved via electrophilic aromatic substitution (EAS) or palladium-catalyzed directed ortho-chlorination. EAS employs chlorine sources (e.g., SO₂Cl₂) in inert solvents (dichloromethane) at 0–5°C, targeting the electron-rich pyrrole ring. Alternatively, directing groups (e.g., amides) enable Pd(0)-catalyzed C–H activation for chlorination at C3 with high regioselectivity (>95%). The SMILES notation (O=C(C1=CC=C2C(NC=C2Cl)=N1)O
) confirms the chloro group’s attachment adjacent to the pyrrole nitrogen [7].
Carboxylation at C6 utilizes lithiation or transition metal-catalyzed carbonylation. Directed ortho-metalation with n-BuLi (−78°C, THF) followed by quenching with dry CO₂ introduces the carboxylic acid group. Pd-catalyzed carbonyl insertion (using Mo(CO)₆ as CO source) in DMF at 100°C provides an alternative route. Both methods require anhydrous conditions to prevent hydrolysis of intermediates. Yields range from 65–80%, with HPLC purity ≥95% after recrystallization [4] [7].
Table 1: Key Reactions in Multi-Step Synthesis
Step | Reagents/Conditions | Target Position | Yield |
---|---|---|---|
Cyclization | 2M NaOH, EtOH, reflux, 2h | Core formation | >70% |
Chlorination | SO₂Cl₂, DCM, 0–5°C or Pd-catalyzed C–H activation | C3 | >95% |
Carboxylation | n-BuLi/CO₂ (−78°C) or Pd/Mo(CO)₆, DMF, 100°C | C6 | 65–80% |
Translating laboratory synthesis to industrial production demands optimization of reaction engineering and solvent systems to enhance efficiency, safety, and cost-effectiveness.
Continuous flow reactors enable precise control of exothermic steps (e.g., lithiation) and reduce reaction times by 50% compared to batch processes. For cyclization, tubular reactors with static mixers maintain optimal pH and temperature, improving yield consistency (±2% variance). Cold-chain transportation (2–8°C) and inert storage are critical for preserving acid functionality during large-scale distribution. Flow systems also minimize hazardous intermediate handling, aligning with green chemistry principles [1] [7].
Solvent choice directly impacts cyclization kinetics and purification efficiency:
Table 2: Solvent Performance in Industrial Synthesis
Solvent System | Reaction Type | Advantages | Limitations |
---|---|---|---|
Ethanol/H₂O | Cyclization | Low cost, easy acidification | Moderate yield (70–75%) |
DMF | Carboxylation | High solvation, uniform heating | Difficult removal, high BP |
THF | Lithiation | Low temperature compatibility | Anhydrous conditions required |
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